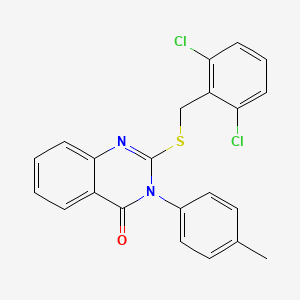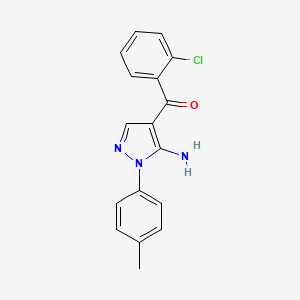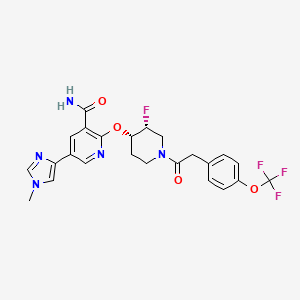
4-(Benzyloxy)-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a complex organic compound that features a benzyloxy group, a tetraazolyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenated compound to form the benzyloxy group.
Introduction of the tetraazolyl group: This can be achieved by reacting the intermediate with sodium azide under appropriate conditions to form the tetraazolyl group.
Formation of the benzohydrazide moiety: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the benzohydrazide moiety.
Final coupling reaction: The final step involves coupling the intermediate with the appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also contains a tetrazolyl group and is used in energetic materials.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another tetrazolyl-containing compound with applications in energetic materials.
Uniqueness
4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications in diverse fields. The presence of the benzyloxy group, tetraazolyl group, and benzohydrazide moiety in a single molecule allows for versatile interactions and reactions, making it a valuable compound for research and development.
Propriétés
| 478252-12-9 | |
Formule moléculaire |
C23H20N6O2 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-phenylmethoxy-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H20N6O2/c1-17(20-8-5-9-21(14-20)29-16-24-27-28-29)25-26-23(30)19-10-12-22(13-11-19)31-15-18-6-3-2-4-7-18/h2-14,16H,15H2,1H3,(H,26,30)/b25-17+ |
Clé InChI |
JYVSXUJTKHBNOM-KOEQRZSOSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC(=CC=C3)N4C=NN=N4 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)


![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
